4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-21-11-7-8-12-22(21)31-24(27)25-23(28)19-13-15-20(16-14-19)32(29,30)26(2)17-18-9-5-4-6-10-18/h4-16H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBPABYZNVJCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation of benzothiazole derivatives with benzamide precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzamide and benzothiazole moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes the benzothiazole ring with a furan-2-yl moiety.
- Biological Activity : Exhibits antifungal activity against C. albicans but with altered potency compared to the target compound due to increased steric bulk from the cyclohexyl group .
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
- Structural Differences : Substitutes the benzyl(methyl)sulfamoyl group with dimethylsulfamoyl and introduces a bromo atom at position 6 of the benzothiazole ring.
- Molecular Weight : 523.5 g/mol (higher due to bromine), with an XLogP3 of 4.8 , suggesting increased lipophilicity .
Benzothiazole Derivatives with Varied Substituents
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
- Structural Differences : Features a butyl(methyl)sulfamoyl group and a methoxy substituent at position 4 of the benzothiazole ring.
- Physicochemical Properties : Increased alkyl chain length (butyl) elevates XLogP3 (5.1 ) and molecular weight (~510 g/mol ), likely enhancing membrane permeability but reducing solubility .
- Biological Implications : The methoxy group may improve metabolic stability compared to the target compound’s unsubstituted benzothiazole .
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Structural Differences : Replaces the benzothiazole core with a simpler thiazole ring and substitutes the sulfamoyl group with methyl(phenyl)sulfamoyl .
- Activity Profile : Demonstrates antibacterial activity, but the absence of the benzothiazole moiety reduces antifungal efficacy, highlighting the importance of the benzothiazole scaffold in targeting fungal enzymes .
Sulfamoyl-Benzamide Derivatives with Heterocyclic Modifications
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
- Structural Differences : Incorporates an imidazole ring instead of benzothiazole and lacks the sulfamoyl group.
N-(Benzo[d]thiazol-2-yl)benzamide
- Structural Differences : Simplifies the scaffold by omitting the sulfamoyl group and ethyl substitution on the benzothiazole.
- Activity : Lacks antifungal activity, confirming the necessity of the sulfamoyl moiety for enzyme inhibition .
Comparative Data Table
*Estimated based on structural analogues.
Key Research Findings
Sulfamoyl Group Critical for Antifungal Activity : Removal of the sulfamoyl group (e.g., in N-(Benzo[d]thiazol-2-yl)benzamide) abolishes antifungal effects, confirming its role in enzyme inhibition .
Benzothiazole vs. Thiazole : The benzothiazole core enhances antifungal specificity compared to simpler thiazole derivatives, likely due to improved π-π stacking with fungal targets .
Halogenation Effects : Bromine substitution () may enhance target binding via halogen bonds but increases molecular weight and metabolic stability concerns .
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features. This compound combines a benzamide moiety with a sulfamoyl group and a benzothiazole derivative, leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : 465.6 g/mol
- CAS Number : 850910-86-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing key signaling pathways. Specific interactions with enzymes or receptors can lead to alterations in cellular responses and metabolic processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzothiazole and sulfonamide groups often demonstrate potent antibacterial and antifungal activities against various strains of bacteria and fungi.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial | 0.12 |
| Benzothiazole Derivative B | Antifungal | 0.49 |
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Study : A study involving a series of benzothiazole derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Sulfonamide Group : Essential for antimicrobial activity.
- Benzothiazole Moiety : Contributes to anticancer effects.
- Substituents on Benzamide : Modifications can enhance bioactivity.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves three key steps: (1) formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives, (2) sulfamoylation using sulfamoyl chloride under anhydrous conditions, and (3) coupling with the benzamide moiety via nucleophilic acyl substitution. Critical parameters include:
- Temperature control : Maintain ≤60°C during sulfamoylation to prevent decomposition .
- Solvent selection : Use dimethylformamide (DMF) for solubility of intermediates; dichloromethane (DCM) for coupling reactions .
- Catalysts : Triethylamine (TEA) is essential to neutralize HCl byproducts during amide bond formation .
Yield optimization requires HPLC monitoring at each step to ensure purity >95% .
Basic: How can the compound’s structure be rigorously validated post-synthesis?
Combine multidimensional NMR (¹H, ¹³C, HSQC) to confirm:
- Benzothiazole protons : Characteristic downfield shifts at δ 7.8–8.2 ppm for H-5 and H-6 .
- Sulfamoyl group : Distinct ¹H NMR singlet for N-methyl (~δ 3.1 ppm) and benzyl protons (δ 4.3–4.5 ppm) .
High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₂₃H₂₄N₃O₃S₂, calc. 466.12 g/mol) with <2 ppm error .
Basic: What preliminary biological assays are recommended to screen for activity?
- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (0.5–128 µg/mL), noting sulfamoyl derivatives often disrupt folate synthesis .
- Anticancer : MTT assays on HeLa and MCF-7 cells (IC₅₀ determination), with comparisons to cisplatin controls .
- Enzyme inhibition : Test inhibition of dihydrofolate reductase (DHFR) at 10–100 µM concentrations via UV-Vis kinetics .
Advanced: How can contradictory bioactivity data from analogs with different substituents be resolved?
Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing groups on benzothiazole enhance antibacterial activity but reduce solubility). Mitigate by:
- Comparative QSAR modeling : Use Hammett constants (σ) to correlate substituent electronic profiles with MIC values .
- Solubility-adjusted assays : Normalize activity data using logP values (e.g., ethyl vs. allyl groups alter logP by ~0.5 units) .
Advanced: What methodologies enable structure-activity relationship (SAR) studies for the sulfamoyl-benzothiazole scaffold?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl → propyl on benzothiazole) and assay against DHFR .
- Crystallography : Co-crystallize the compound with DHFR (PDB: 1RAE) to identify binding interactions (e.g., hydrogen bonds with Thr121) .
- Free-energy perturbation (FEP) : Compute ΔΔG values for substituent changes to predict affinity trends .
Advanced: How can the compound’s mechanism of action against cancer cells be elucidated?
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Flow cytometry : Quantify cell-cycle arrest (G1/S phase) and apoptosis (Annexin V staining) .
- Mitochondrial targeting : Measure ΔΨm collapse via JC-1 dye and ROS production using DCFH-DA .
Advanced: What analytical challenges arise in quantifying the compound in biological matrices?
- Solubility limitations : Use 10% DMSO in PBS for in vitro studies; for in vivo, employ nanoemulsions (e.g., Tween-80/lecithin) .
- LC-MS/MS detection : Optimize mobile phase (0.1% formic acid in acetonitrile/water) and monitor transition m/z 467→214 .
Advanced: How can in silico modeling guide the design of analogs with improved selectivity?
- Molecular docking (AutoDock Vina) : Screen against off-targets (e.g., carbonic anhydrase IX) to minimize cross-reactivity .
- ADMET prediction : Use SwissADME to refine logP (<3), topological polar surface area (TPSA >90 Ų), and P-glycoprotein efflux ratios .
Advanced: What strategies stabilize the compound under physiological pH conditions?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Sulfamoyl groups degrade at pH <3; consider prodrugs (e.g., acetylated amines) .
- Lyophilization : Formulate with mannitol (1:1 ratio) for long-term storage at −80°C .
Advanced: How does the benzothiazole moiety influence pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Benzothiazoles often undergo CYP3A4 oxidation; co-administer ketoconazole to inhibit metabolism .
- Plasma protein binding (PPB) : Use equilibrium dialysis; benzothiazole derivatives typically show >90% PPB, requiring dose adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
